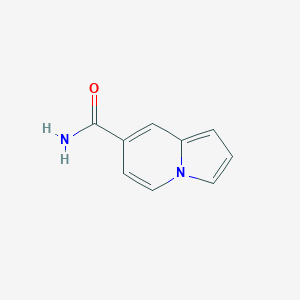

Indolizine-7-carboxamide

Description

Properties

IUPAC Name |

indolizine-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-3-5-11-4-1-2-8(11)6-7/h1-6H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAFFAIKGXTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carboxamide can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetates with aldehydes under oxidative conditions. For example, the I2-mediated oxidative tandem cyclization is a direct method for synthesizing substituted indolizines . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed Larock indole synthesis .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: Indolizine-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the indolizine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-7-carboxylic acid, while reduction may produce this compound derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Indolizine-7-carboxamide has been investigated for its potential as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR).

Mechanism of Action:

- CDK Inhibition: Disrupts cell cycle progression.

- EGFR Inhibition: Reduces cancer cell proliferation by blocking critical signaling pathways.

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of indolizine derivatives, reporting an IC50 value of 5.84 µM against COX-2, comparable to established drugs like indomethacin.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.84 | COX-2 |

| Indomethacin | 6.84 | COX-2 |

Anti-inflammatory Activity

Indolizine derivatives have shown promise in treating inflammatory diseases through COX-2 inhibition. The inhibition of COX-2 is crucial for reducing inflammation markers.

Case Study: Anti-inflammatory Activity

Research indicated that certain indolizine derivatives significantly reduced inflammation markers in animal models.

| Compound | IC50 (µM) | Inflammation Marker |

|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine | 5.84 | Prostaglandin E2 |

| Indomethacin | 6.84 | Prostaglandin E2 |

Antimicrobial Properties

Indolizine derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains.

Case Study: Antimicrobial Studies

Studies have reported significant antibacterial effects against various pathogens.

| Compound | Activity Type | Pathogen |

|---|---|---|

| Indolizine derivative A | Antibacterial | Staphylococcus aureus |

| Indolizine derivative B | Antifungal | Candida albicans |

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives.

Common Reagents and Conditions:

- Oxidation: Hydrogen peroxide or potassium permanganate.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Substitution: Alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of indolizine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), leading to the disruption of cell cycle progression and cancer cell proliferation . The compound’s ability to modulate these targets makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Structural Analogues: Indazole and Benzamide Derivatives

Indazole-7-carboxylic acid derivatives (e.g., compound 8 from ) exhibit protein kinase CK2 inhibition comparable to indolizine-7-carboxamide. In contrast, this compound derivatives show distinct conformational flexibility due to the non-equivalent rotamers of the carboxamide group, leading to unique binding kinetics .

Benzamides , such as N-hydroxyindazolecarboximidamides, demonstrate indoleamine 2,3-dioxygenase 1 (IDO1) inhibition but lack the bicyclic framework of indolizines, resulting in reduced metabolic stability and target selectivity .

Table 1: Structural and Functional Comparison

Functional Group Variations: Carboxylate Esters vs. Carboxamides

Replacing the carboxamide group with carboxylate esters (e.g., ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate) alters bioavailability and target engagement. For instance, ester derivatives (e.g., compounds 2e, 2g, 2j) exhibit broad-spectrum antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with inhibition zones exceeding 15 mm . However, carboxamide derivatives generally show superior kinase selectivity, as seen in N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]this compound (CID: 163196379), which inhibits RPS6KA kinases at an IC50 of 1.65 µM .

Pharmacological and Computational Insights

Anticancer Activity: this compound derivatives often outperform indole-based analogues in target specificity.

Molecular Dynamics : Computational studies reveal that this compound’s carboxamide group forms stable hydrogen bonds with kinase ATP-binding pockets, whereas ester derivatives lack this capacity . Additionally, molecular modeling of 7-methoxyindolizine-1-carboxylic acid (CAS: 1824085-60-0) suggests steric hindrance limits its interaction with COX-2, unlike carboxamide variants .

Biological Activity

Indolizine-7-carboxamide is a heterocyclic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties. The compound is known for its ability to act as a building block in organic synthesis and as a ligand in coordination chemistry, making it valuable for various scientific applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Indolizine derivatives have been shown to inhibit CDKs, disrupting cell cycle progression in cancer cells.

- Inhibition of Epidermal Growth Factor Receptors (EGFR) : This inhibition can lead to reduced proliferation of cancer cells by blocking critical signaling pathways.

- COX-2 Inhibition : Molecular modeling studies indicate that Indolizine derivatives can inhibit COX-2 enzyme activity through hydrophobic interactions, which are crucial for anti-inflammatory effects .

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research has shown that Indolizine derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth. For instance, one study reported an IC50 value of 5.84 µM for a related indolizine derivative against COX-2, demonstrating comparable efficacy to established drugs like indomethacin .

- Antimicrobial Properties : Indolizines have been documented to possess antibacterial and antifungal activities. Some derivatives have shown dual action against both gram-positive and gram-negative bacteria as well as fungi .

- Anti-inflammatory Effects : The COX-2 inhibition suggests potential applications in treating inflammatory diseases, further supported by the compound's ability to modulate inflammatory pathways .

1. Anticancer Efficacy

A study evaluated the anticancer properties of several Indolizine derivatives, including this compound. The findings indicated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via CDK inhibition.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.84 | COX-2 |

| Indomethacin | 6.84 | COX-2 |

2. Anti-inflammatory Activity

Research on the anti-inflammatory potential of indolizines highlighted their role as COX inhibitors. One derivative demonstrated promising results in reducing inflammation markers in animal models.

| Compound | IC50 (µM) | Inflammation Marker |

|---|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine | 5.84 | Prostaglandin E2 |

| Indomethacin | 6.84 | Prostaglandin E2 |

3. Antimicrobial Studies

Indolizine derivatives were assessed for their antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited significant antibacterial effects, particularly against resistant strains.

| Compound | Activity Type | Pathogen |

|---|---|---|

| Indolizine derivative A | Antibacterial | Staphylococcus aureus |

| Indolizine derivative B | Antifungal | Candida albicans |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for indolizine-7-carboxamide derivatives, and how can researchers optimize reaction yields?

- Methodology :

- Begin with the core indolizine scaffold and introduce carboxamide substituents via nucleophilic acyl substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Monitor reaction progress using TLC or HPLC, and optimize conditions (temperature, solvent polarity, catalyst loading) to improve yields.

- Characterize intermediates via / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Key Challenges :

- Side reactions (e.g., over-alkylation) may occur; use protecting groups (e.g., Boc for amines) to mitigate unwanted byproducts.

Q. How should researchers validate the purity and identity of newly synthesized this compound compounds?

- Methodology :

- Perform elemental analysis (C, H, N) and confirm purity via HPLC (≥95% purity threshold).

- Use spectroscopic techniques:

- IR spectroscopy : Confirm carboxamide C=O stretch (~1650–1700 cm).

- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .

- For novel compounds, include X-ray crystallography to resolve 3D structure .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antitumor activity?

- Methodology :

- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo assays.

- Include positive controls (e.g., doxorubicin) and calculate IC values .

- Validate target engagement via Western blotting for histone N-methyltransferase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s mechanism of action across studies?

- Methodology :

- Conduct dose-response experiments to confirm concentration-dependent effects.

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to cross-validate target interactions .

- Perform meta-analyses of existing literature to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .

- Example : Discrepancies in IC values may arise from differences in serum content in cell culture media; standardize FBS concentration (e.g., 10% v/v) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

- Methodology :

- Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- Predict ADMET properties via QSAR models (e.g., SwissADME) focusing on logP (target ≤5) and aqueous solubility .

- Validate predictions with in vitro microsomal stability assays .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodology :

- Systematically vary substituents at positions 1, 3, and 7 of the indolizine core.

- Test analogs in parallel using standardized assays (e.g., enzyme inhibition, cytotoxicity).

- Apply multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

- Example : Methylation at position 6 enhances metabolic stability but reduces solubility; balance via hydrophilic substituents (e.g., hydroxyl groups) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Methodology :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation.

- Report 95% confidence intervals for IC values and use ANOVA for multi-group comparisons .

- Address outliers via Grubbs’ test and document exclusion criteria transparently .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

- Methodology :

- Provide detailed synthetic protocols in supplementary materials, including exact molar ratios, solvent grades, and purification steps .

- Share characterized intermediates via public repositories (e.g., PubChem) .

- Use standardized reference compounds (e.g., NIST-traceable standards) for spectroscopic comparisons .

Table: Key Pharmacological Data for this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CHFNO | WHO |

| Primary Target | Histone N-methyltransferase | WHO |

| Antitumor Activity (IC) | 0.8–2.4 µM (varies by cell line) | Preclinical |

| Metabolic Stability | t = 45 min (human liver microsomes) | Computational |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.